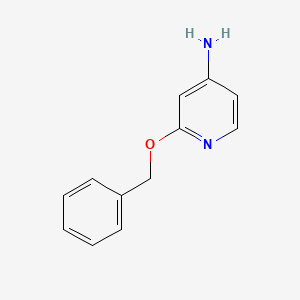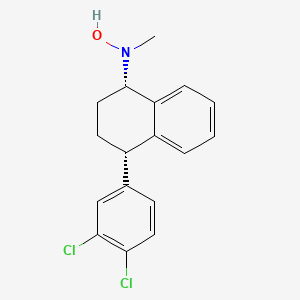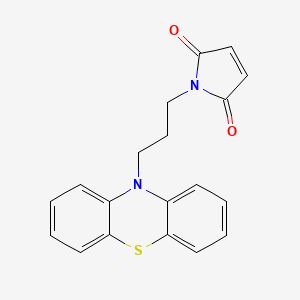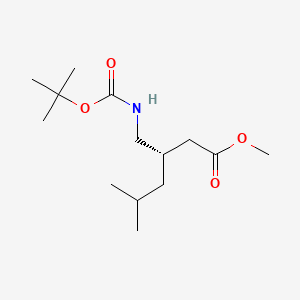
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is a deuterated analog of N-Nitroso-N-methyl-4-aminobutyric acid. This compound is a nitrosamine, which is a class of compounds known for their potential carcinogenic properties. It is used primarily in scientific research to study the behavior and effects of nitrosamines in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester typically involves the nitrosation of N-methyl-4-aminobutyric acid-d3 methyl ester. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite in the presence of hydrochloric acid. The reaction mixture is maintained at a low temperature to control the reaction rate and prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Carcinogenicity Studies: Used to study the carcinogenic potential of nitrosamines.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of nitrosamines in biological systems.
Analytical Chemistry: Used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of nitrosamines in various samples.
Wirkmechanismus
The mechanism of action of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and potentially carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in genetic mutations and cancer.
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is unique due to its deuterated nature, which makes it useful in isotopic labeling studies. Similar compounds include:
N-Nitroso-N-methyl-4-aminobutyric Acid: The non-deuterated analog.
N-Nitroso-dimethylamine: Another nitrosamine with similar carcinogenic properties.
N-Nitroso-diethylamine: A nitrosamine used in similar research applications.
These compounds share similar chemical properties but differ in their specific applications and the extent of their carcinogenic potential.
Eigenschaften
CAS-Nummer |
1246817-93-5 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
163.191 |
IUPAC-Name |
methyl 4-[nitroso(trideuteriomethyl)amino]butanoate |
InChI |
InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3/i1D3 |
InChI-Schlüssel |
YAYDTYCLARRGKS-FIBGUPNXSA-N |
SMILES |
CN(CCCC(=O)OC)N=O |
Synonyme |
Methyl(3-carboxypropyl)nitrosamine-d3 Methyl Ester; 4-(Methylnitrosoamino)butanoic Acid-d3 Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)


![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one](/img/structure/B588481.png)


